Trimetrexate glucuronate

Overview

Description

Trimetrexate glucuronate is a non-classical folic acid antagonist that inhibits the enzyme dihydrofolate reductase. It is primarily used for the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. Additionally, it has been investigated for its efficacy as an antineoplastic agent and as an antiparasitic agent .

Mechanism of Action

Target of Action

Trimetrexate glucuronate primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, an essential coenzyme for the synthesis of purine nucleotides and thymidylic acid .

Mode of Action

This compound acts as a competitive inhibitor of DHFR . It binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate .

Biochemical Pathways

By inhibiting DHFR, this compound disrupts the folate cycle, leading to the depletion of tetrahydrofolate . This results in the interference with thymidylate biosynthesis and the inhibition of folate-dependent formyltransferases . Consequently, the synthesis of purine nucleotides and thymidylic acid is blocked, affecting DNA and RNA synthesis .

Pharmacokinetics

The elimination half-life of trimetrexate is about 11.4 hours . It is primarily eliminated by biotransformation, with less than 5% of the drug excreted renally in an unchanged form . The major metabolic pathway is oxidative O-demethylation, followed by conjugation to either glucuronide or the sulfate .

Result of Action

The end result of this compound’s action is the disruption of DNA, RNA, and protein synthesis, leading to cell death . The most sensitive cells to the antimetabolite effect of trimetrexate are those cells which are most actively proliferating such as malignant cells, dermal epithelium, buccal and intestinal mucosa, bone marrow, fetal cells, and cells of the urinary bladder .

Action Environment

This characteristic allows this compound to overcome the acquired and natural resistance to methotrexate, a classical antifolate agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimetrexate glucuronate is synthesized through a series of chemical reactions involving the quinazoline derivative. The synthesis typically involves the reaction of 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine with glucuronic acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Trimetrexate glucuronate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Trimetrexate glucuronate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying folate antagonists and their interactions with enzymes.

Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.

Medicine: Used in the treatment of Pneumocystis carinii pneumonia and various types of cancer, including colon cancer and leiomyosarcoma

Industry: Employed in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Methotrexate: A classical folate antagonist used in the treatment of cancer and autoimmune diseases.

Pemetrexed: Another folate antagonist used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Comparison: Trimetrexate glucuronate is unique in that it does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance. This makes it effective against transport-deficient methotrexate-resistant tumor cells. Additionally, it has a broader spectrum of activity, including antiprotozoal and antibacterial properties .

Properties

IUPAC Name |

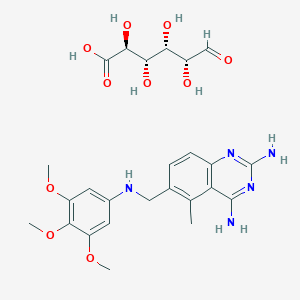

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJXQWYMBJYJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82952-64-5 | |

| Record name | trimetrexate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Trimetrexate Glucuronate is a nonclassical antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , ]. DHFR is a crucial enzyme involved in the folic acid cycle, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. [, , , ] By inhibiting DHFR, this compound disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cell growth and proliferation [, , , ]. This mechanism makes it effective against various cancers and opportunistic infections like Pneumocystis carinii pneumonia (PCP) [, , , , ].

A: While the provided abstracts do not contain specific spectroscopic data, they do mention key structural features. This compound is a derivative of Trimetrexate, a nonclassical antifolate. [, , , ] It is a glucuronide conjugate, meaning it contains a glucuronic acid moiety attached to the Trimetrexate molecule [, ]. This conjugation influences the compound's pharmacokinetic properties, making it suitable for intravenous administration [].

A: Research indicates that this compound exhibits a relatively short half-life (t1/2) ranging from approximately 8 to 10 hours. [, ] The area under the curve (AUC), a measure of drug exposure, varies depending on the dosage but generally indicates significant systemic exposure. [, ] this compound is primarily cleared through metabolism and excretion, with minimal amounts of the unchanged drug detected in urine and bile. [] Studies have shown a correlation between this compound concentration and adverse effects like leukopenia and thrombocytopenia. []

A: this compound has demonstrated efficacy in various preclinical and clinical settings. Studies in rats revealed its potential to induce bone marrow injury, prompting further investigations into its effects on bone formation. [] In clinical trials, this compound showed activity against non-small cell lung cancer (NSCLC) [, ], with some patients achieving partial responses. [, ] Additionally, it has been investigated for its efficacy in treating metastatic malignant melanoma, although no objective responses were observed in a particular study. []

A: Myelosuppression, primarily manifesting as leukopenia and thrombocytopenia, has been identified as a dose-limiting toxicity of this compound. [, , , , ] Other commonly reported adverse effects include nausea, vomiting, mucositis, and skin reactions like rash and urticaria. [, , ]

A: While the provided research abstracts do not explicitly discuss targeted drug delivery strategies for this compound, the development of new formulations and administration routes is crucial for optimizing its therapeutic index. [, , ] Research into novel drug delivery systems could potentially enhance its efficacy and mitigate side effects.

A: Alternatives to this compound for treating PCP include Trimethoprim/Sulfamethoxazole (TMP/SMX), Pentamidine, and other antifolates. [, , ] The choice between these agents often depends on factors like patient tolerance, severity of illness, and cost. [, ] While TMP/SMX is considered a first-line treatment for PCP, this compound offers an alternative for patients who cannot tolerate or do not respond to TMP/SMX. [, ]

A: this compound, developed by Parke-Davis, emerged as a potential alternative to Methotrexate for treating tumors resistant to the latter. [] After nearly a decade of development, it gained FDA approval for treating PCP in AIDS patients intolerant or unresponsive to TMP/SMX. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.